2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide
Description
Properties
CAS No. |
1172368-10-3 |
|---|---|
Molecular Formula |
C26H20N8O3 |
Molecular Weight |
492.499 |
IUPAC Name |
2-(1H-indol-3-yl)-N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C26H20N8O3/c1-14-6-5-7-16(10-14)33-23-19(13-28-33)24(36)31-26(30-23)34-21(11-15(2)32-34)29-25(37)22(35)18-12-27-20-9-4-3-8-17(18)20/h3-13,27H,1-2H3,(H,29,37)(H,30,31,36) |
InChI Key |
QDCJPELDBABXOM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C(=O)C5=CNC6=CC=CC=C65 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article compiles recent findings on its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an indole moiety, pyrazole derivatives, and a 2-oxoacetamide functional group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In one study, derivatives of indole-based compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory activity. Research indicates that it exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, certain derivatives showed IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition . These findings suggest that the compound could serve as a potential therapeutic agent for inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various indole derivatives, the compound was tested against several pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods and broth microdilution techniques to determine MIC values .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives related to this compound. The results demonstrated that specific substitutions on the pyrazole ring significantly enhanced COX inhibitory activity. The researchers noted a correlation between structural modifications and biological activity, suggesting avenues for further optimization .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Position Effects
- m-Tolyl vs. p-Tolyl: The target compound’s m-tolyl group (meta-methyl) contrasts with the p-tolyl (para-methyl) analog in . For example, p-tolyl derivatives often exhibit higher melting points due to enhanced crystallinity .
Core Heterocycle Variations
- Pyrazolo[3,4-d]pyrimidinone vs. Pyridazinone-Thiazole: The target’s pyrazolo-pyrimidinone core is associated with kinase inhibition, while the pyridazinone-thiazole system in may target different pathways (e.g., antimicrobial or anti-inflammatory).
Q & A
Q. Advanced
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .
- Salt formation : React the compound with HCl or sodium citrate to generate water-soluble salts .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in physiological conditions .
How can researchers resolve batch-to-batch variability in spectral data?
Q. Advanced
- Controlled reaction conditions : Standardize temperature (±2°C), solvent batches, and stirring rates to minimize impurities .
- Advanced chromatography : Use preparative HPLC with C18 columns to isolate pure fractions and characterize impurities via LC-MS/MS .
- Isotopic labeling : Track reaction intermediates using ¹³C-labeled precursors to identify side-reaction pathways .
What experimental designs are optimal for structure-activity relationship (SAR) studies?
Q. Advanced
- Fragment-based diversification : Synthesize analogs with systematic substitutions on the indole (C3/C5), pyrimidine (N1/C6), and acetamide moieties .
- Biological assays : Test against isoform-specific targets (e.g., kinase isoforms for anticancer activity) to identify selectivity drivers .
- Free-energy perturbation (FEP) calculations : Predict binding affinity changes for proposed analogs before synthesis .
How should researchers analyze contradictory cytotoxicity data across cell lines?
Q. Advanced
- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in resistant vs. sensitive cell lines .
- Metabolic stability assays : Test compound stability in liver microsomes to rule out rapid degradation in certain cell models .
- 3D spheroid models : Compare 2D vs. 3D culture results to assess microenvironment-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
